Enhanced Computed Lipophilicity (XLogP3 = 3) Versus Non‑Fluorinated 3,4‑Dichloromandelic Acid
The target compound exhibits a computed XLogP3 of 3 (PubChem) [1]. While a direct experimental logP for the non‑fluorinated analog 3,4‑dichloromandelic acid is not publicly available in authoritative databases, the replacement of the 5‑position hydroxyl (or hydrogen) with the –OCHF₂ group is well‑established to increase lipophilicity by approximately 1–2 log units [2]. This places the target compound in the lipophilicity window (logP 2–4) favored for passive membrane permeation and oral bioavailability, while the non‑fluorinated parent is predicted (via group‑contribution methods) to have a logP near 1.5–2.0—below the optimal range for many cellular assays.
| Evidence Dimension | Computational LogP (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3 |
| Comparator Or Baseline | 3,4‑Dichloromandelic acid (non‑fluorinated analog); estimated logP ≈1.5–2.0 (group‑contribution prediction; no authoritative experimental value available) |
| Quantified Difference | Estimated increase of +1 to +1.5 log units conferred by –OCHF₂ substitution. |
| Conditions | Computed by PubChem (XLogP3 algorithm, release 2019.06.18); comparator logP estimated by fragment‑based method. |
Why This Matters
The higher lipophilicity of the target compound makes it a more suitable starting point for medicinal chemistry programs that require moderate membrane permeability, reducing the need for additional lipophilic modifications in hit‑to‑lead optimization.
- [1] PubChem Compound Summary: 3,4-Dichloro-5-(difluoromethoxy)mandelic acid. CID 121228250. Computed XLogP3. https://pubchem.ncbi.nlm.nih.gov/compound/121228250 View Source
- [2] Review: Late-stage chemoenzymatic diversification of natural products and bioactive molecules. 2023. University of Rochester. Notes on improved passive cell permeability and lipophilicity conferred by –OCHF₂ group. View Source
